GPR35 agonist 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GPR35 agonist 1 is a compound that specifically binds to and activates the G protein-coupled receptor 35 (GPR35). GPR35 is an orphan receptor, meaning its endogenous ligand was not initially known. This receptor is involved in various physiological processes, including inflammation and immune response . This compound has gained attention due to its potential therapeutic applications in treating inflammatory diseases and other conditions .
Vorbereitungsmethoden
The synthesis of GPR35 agonist 1 involves several steps, including the formation of key intermediates and the final coupling reaction. One common synthetic route involves the use of coumarin-like diacid derivatives, which are known to be effective GPR35 agonists . The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the conditions for large-scale synthesis .
Analyse Chemischer Reaktionen
GPR35 agonist 1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
GPR35 agonist 1 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the structure-activity relationship of GPR35 and its ligands . In biology, it helps in understanding the role of GPR35 in various cellular processes, including cell signaling and immune response . In medicine, this compound is being investigated for its potential therapeutic applications in treating inflammatory diseases, asthma, hypertension, and diabetes . Additionally, it has industrial applications in the development of new drugs targeting GPR35 .
Wirkmechanismus
The mechanism of action of GPR35 agonist 1 involves binding to the GPR35 receptor and activating it. Upon activation, GPR35 can couple with different types of G-proteins, such as Gαi/o, which inhibit adenylate cyclase and decrease cyclic AMP levels, or Gα12/13, which can influence cell shape and motility by activating RhoA . This activation triggers a cascade of intracellular events, ultimately leading to various physiological responses, including modulation of inflammatory pathways .
Vergleich Mit ähnlichen Verbindungen
GPR35 agonist 1 can be compared with other similar compounds, such as kynurenic acid, zaprinast, lysophosphatidic acid, and CXCL17 . These compounds also act as agonists for GPR35 but differ in their potency and selectivity. For example, kynurenic acid has a very low potency in human GPR35 compared to this compound . The uniqueness of this compound lies in its high potency and selectivity for GPR35, making it a valuable tool for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C10H4BrN5O5 |
---|---|
Molekulargewicht |
354.07 g/mol |
IUPAC-Name |
6-bromo-7-hydroxy-8-nitro-3-(2H-tetrazol-5-yl)chromen-2-one |
InChI |
InChI=1S/C10H4BrN5O5/c11-5-2-3-1-4(9-12-14-15-13-9)10(18)21-8(3)6(7(5)17)16(19)20/h1-2,17H,(H,12,13,14,15) |
InChI-Schlüssel |
AQJFPDDDKBWBAG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C=C(C(=O)OC2=C(C(=C1Br)O)[N+](=O)[O-])C3=NNN=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.